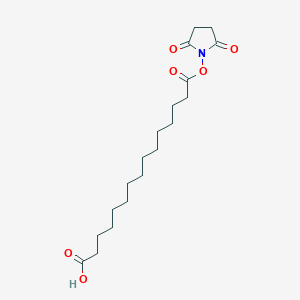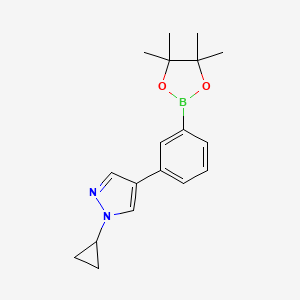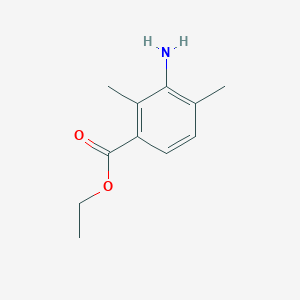![molecular formula C8H5BrClN3 B13661817 7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyridopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridopyrimidine Core: The initial step involves the construction of the pyridopyrimidine core through cyclization reactions. For instance, starting with 2-aminopyridine and reacting it with appropriate reagents to form the pyridopyrimidine scaffold.
Halogenation: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridopyrimidine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminopyridopyrimidines, while coupling reactions can produce biaryl derivatives.
科学的研究の応用
7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: The compound is used as a probe in chemical biology to study cellular processes and molecular interactions.
作用機序
The mechanism of action of 7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: Similar in structure but with a hydroxyl group instead of chlorine.
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Contains a cyclopentyl group and differs in the position of the bromine and chlorine atoms.
7-Bromopyrido[3,2-d]pyrimidin-4-amine: Similar core structure but with an amine group instead of a methyl group.
Uniqueness
7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications .
特性
分子式 |
C8H5BrClN3 |
|---|---|
分子量 |
258.50 g/mol |
IUPAC名 |
7-bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H5BrClN3/c1-4-12-6-2-5(9)3-11-7(6)8(10)13-4/h2-3H,1H3 |
InChIキー |
DEXRMXBXORAVKE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=N1)Cl)N=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)



![6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13661783.png)




![5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13661804.png)


![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
